![molecular formula C8H10N2 B569280 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine CAS No. 654676-62-7](/img/structure/B569280.png)

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

説明

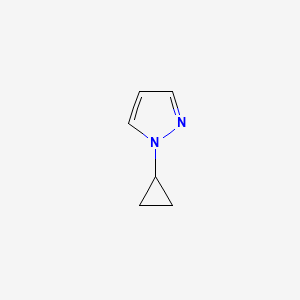

“6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and Cyclopenta[b]pyridine .

Synthesis Analysis

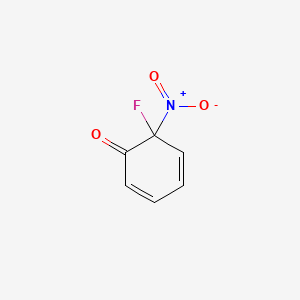

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . The Canonical SMILES representation is: C1CC2=C(C1)N=CC=C2 .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 119.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 .

科学的研究の応用

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridine is significantly utilized in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. It exhibits various biological activities, including potential antiulcer and anticancer properties. Its preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4% and showing promising development prospects (Fu Chun, 2007).

Chemical Synthesis and Modifications

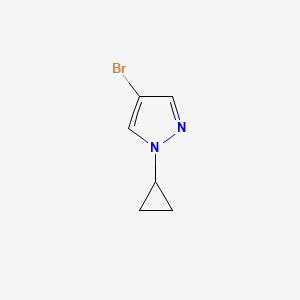

The compound is a key component in synthesizing pyrimidines and tetrahydroquinolines through a one-pot, multi-step process. This process involves coupling, isomerization, Stork-enamine alkylation, and cyclocondensation, underscoring its versatility in chemical synthesis (Nasser A. M. Yehia, K. Polborn, T. Müller, 2002).

Catalytic Synthesis Approaches

Catalytic methods have been developed for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridine, including the use of copper(I) chloride under autoclave conditions. This approach yields a product with over 60% efficiency and high purity, demonstrating the effectiveness of catalytic synthesis in producing this compound (Zhong Wei-hui, 2007).

Anticancer Research

Recent studies have explored the synthesis of novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under high-pressure conditions, assessing their potential as anticancer agents. Preliminary tests showed promising results against several cancer cell lines, suggesting a potential role in anticancer drug design (H. Behbehani, Fatemah A. Aryan, K. Dawood, H. M. Ibrahim, 2020).

生化学分析

Biochemical Properties

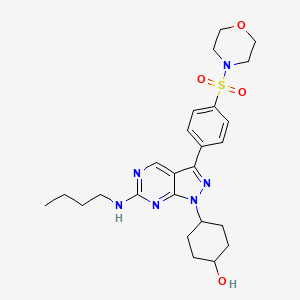

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinase FGFR1, acting as an inhibitor . This interaction can modulate the activity of FGFR1, affecting downstream signaling pathways and cellular processes. Additionally, this compound may interact with other biomolecules, such as calcium channels, influencing their function and contributing to its overall biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with protein kinase FGFR1 can lead to changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and survival . Additionally, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to protein kinase FGFR1, inhibiting its activity and affecting downstream signaling pathways . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes. These interactions can lead to changes in gene expression, affecting the transcription of specific genes and ultimately impacting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Studies have identified threshold effects, where the compound’s activity and effects change significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different activities and effects . Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins may interact with this compound, affecting its distribution and activity within tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and cellular processes .

特性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBSOMPLLSUUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984078 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654676-62-7 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

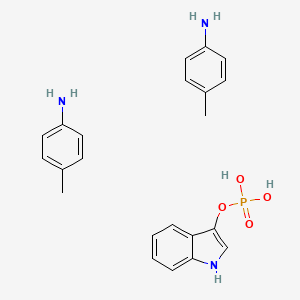

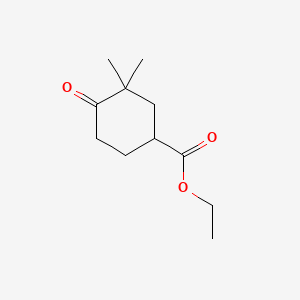

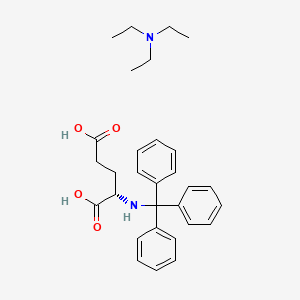

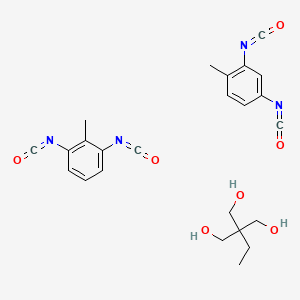

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)

![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)